molecular formula C11H11BrN2O2 B3869919 N-(3-bromophenyl)-5-oxopyrrolidine-2-carboxamide

N-(3-bromophenyl)-5-oxopyrrolidine-2-carboxamide

Cat. No.: B3869919
M. Wt: 283.12 g/mol
InChI Key: MSEAPDVWEYPUDJ-UHFFFAOYSA-N
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Description

N-(3-Bromophenyl)-5-oxopyrrolidine-2-carboxamide (CAS 471290-59-2) is a high-purity chemical compound offered for research and development applications. With a molecular formula of C11H11BrN2O2 and a molecular weight of 283.12 g/mol, this substance features the 5-oxopyrrolidine scaffold, a structure of significant interest in medicinal chemistry due to its presence in compounds with diverse biological activities . The 5-oxopyrrolidine core is a privileged structure in drug discovery, known for its presence in various natural products and approved pharmaceuticals . Researchers are increasingly exploring this scaffold for the development of novel therapeutic agents, particularly in areas of high unmet medical need. Derivatives of 5-oxopyrrolidine have demonstrated a range of promising biological activities in scientific studies, including antimicrobial properties against multidrug-resistant Gram-positive bacterial pathogens such as Staphylococcus aureus and anticancer activity in cellular models like A549 human lung cancer cells . The structural features of this compound, including the bromophenyl moiety and the carboxamide linkage, make it a valuable intermediate for further chemical exploration. It can serve as a key building block for synthesizing more complex molecules, such as hydrazones and azole derivatives, which are often developed to enhance biological potency and selectivity . This product is intended for research and development use only by technically qualified individuals. It is explicitly not intended for use in foods, drugs, cosmetics, household products, or for any other personal uses. All information provided is for research reference purposes and is not intended as a recommendation for any specific application. Researchers should conduct their own safety and efficacy evaluations for their particular intended use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(3-bromophenyl)-5-oxopyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN2O2/c12-7-2-1-3-8(6-7)13-11(16)9-4-5-10(15)14-9/h1-3,6,9H,4-5H2,(H,13,16)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSEAPDVWEYPUDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC1C(=O)NC2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>42.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49643441
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Synthetic Methodologies for N 3 Bromophenyl 5 Oxopyrrolidine 2 Carboxamide and Its Derivatives

General Synthetic Strategies for 5-Oxopyrrolidine Carboxamides

The 5-oxopyrrolidine carboxamide scaffold is a common structural motif in a variety of biologically active molecules. Its synthesis has been extensively explored, leading to the development of both traditional and modern synthetic protocols.

Conventional Multistep Synthesis Approaches

Conventional methods for the synthesis of 5-oxopyrrolidine carboxamides typically involve a sequential approach. The process generally begins with the activation of the carboxylic acid group of a 5-oxopyrrolidine-2-carboxylic acid precursor, such as L-pyroglutamic acid. This activation is commonly achieved by converting the carboxylic acid into a more reactive species, for instance, an acid chloride or an active ester.

A widely used method involves the reaction of the carboxylic acid with a coupling agent. Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve efficiency. Once the carboxylic acid is activated, it is then reacted with the desired amine, in this case, 3-bromoaniline (B18343), to form the final amide product. Each step in this sequence typically requires isolation and purification of the intermediate, which can be labor-intensive but allows for a high degree of quality control.

One-Pot Synthesis Protocols for 5-Oxopyrrolidine Derivatives

To enhance synthetic efficiency, reduce waste, and save time, one-pot procedures for the synthesis of 5-oxopyrrolidine derivatives have been developed. These methods combine multiple reaction steps in a single flask without the isolation of intermediates. For instance, a one-pot synthesis of an N-aryl-5-oxopyrrolidine-2-carboxamide could involve the in situ activation of L-pyroglutamic acid with a coupling agent, followed immediately by the addition of the aniline (B41778) derivative.

One such one-pot approach is the Ugi reaction, a multi-component reaction that can generate complex molecules in a single step. A variation of this could be adapted for the synthesis of pyrrolidin-5-one-2-carboxamides through the cyclization of N-substituted-2-alleneamides formed in a one-pot Ugi reaction. researchgate.netnih.gov

Targeted Synthesis of N-(3-bromophenyl)-5-oxopyrrolidine-2-carboxamide and Analogs

The specific synthesis of this compound is most directly achieved by forming an amide bond between the 5-oxopyrrolidine-2-carboxylic acid core and 3-bromoaniline.

Synthesis from Carboxylic Acid Precursors

The most direct route to this compound involves the coupling of L-pyroglutamic acid with 3-bromoaniline. This transformation requires the activation of the carboxylic acid group of L-pyroglutamic acid to facilitate the nucleophilic attack by the amino group of 3-bromoaniline.

A standard laboratory procedure for this synthesis would involve dissolving L-pyroglutamic acid in a suitable aprotic solvent, such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF). A coupling agent, for example, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), along with an auxiliary nucleophile like 1-hydroxybenzotriazole (HOBt), is then added to the solution. After a brief activation period, 3-bromoaniline is introduced to the reaction mixture. The reaction is typically stirred at room temperature until completion. The final product is then isolated and purified using standard techniques such as extraction and chromatography.

Starting MaterialCoupling SystemAmineProduct
L-Pyroglutamic acidEDC/HOBt3-bromoanilineThis compound
L-Pyroglutamic acidDCC/DMAP3-bromoanilineThis compound
L-Pyroglutamic acidHATU/DIPEA3-bromoanilineThis compound

Utilisation of Hydrazide Intermediates

An alternative, though less direct, synthetic strategy involves the use of a hydrazide intermediate. In this approach, L-pyroglutamic acid is first converted to its corresponding hydrazide, 5-oxopyrrolidine-2-carbohydrazide (B6266475). This is typically achieved by reacting the carboxylic acid or its ester with hydrazine (B178648) hydrate.

The resulting 5-oxopyrrolidine-2-carbohydrazide can then be utilized in subsequent reactions to form the target amide. While not a direct conversion to the N-(3-bromophenyl) amide, the hydrazide is a versatile intermediate that can be used to synthesize a variety of related derivatives. For example, it can be reacted with aldehydes or ketones to form hydrazones, or used in other coupling reactions. The conversion of the hydrazide to the desired N-aryl amide would require further synthetic steps, such as a Curtius rearrangement or a related transformation.

PrecursorReagentIntermediate
L-Pyroglutamic acid methyl esterHydrazine hydrate5-oxopyrrolidine-2-carbohydrazide

Stereoselective Synthesis of 5-Oxopyrrolidine Derivatives

The stereochemistry of this compound is of significant importance, as the biological activity of chiral molecules is often dependent on their specific three-dimensional arrangement. The use of an enantiomerically pure starting material, such as L-pyroglutamic acid ((S)-5-oxopyrrolidine-2-carboxylic acid), is the most common strategy to ensure the stereochemical integrity of the final product.

During the amide coupling reaction, it is crucial to employ conditions that minimize racemization of the chiral center at the C2 position of the pyrrolidinone ring. The use of modern peptide coupling reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HOBt with EDC, at or below room temperature is generally effective in preserving the stereochemistry of the starting material. By starting with L-pyroglutamic acid, the resulting this compound will have the (S)-configuration. The enantiomeric purity of the final product can be confirmed by analytical techniques such as chiral high-performance liquid chromatography (HPLC) or by measuring its specific optical rotation.

Chiral Auxiliaries and Asymmetric Catalysis in 5-Oxopyrrolidine Synthesis

The establishment of the stereocenter at the C2 position of the 5-oxopyrrolidine ring is critical for the biological activity of its derivatives. Asymmetric synthesis, guided by chiral auxiliaries or catalysis, provides a powerful means to achieve high enantioselectivity.

Chiral auxiliaries are stereogenic groups temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. While direct synthesis of this compound using this method is not extensively detailed in the literature, the principles are well-established for related structures. For instance, Evans oxazolidinone auxiliaries are widely used for stereoselective alkylation reactions. In a hypothetical application, an oxazolidinone auxiliary could be attached to a glycine-equivalent, followed by diastereoselective alkylation with a suitable four-carbon electrophile and subsequent cyclization and amidation to yield the desired chiral 5-oxopyrrolidine-2-carboxamide (B1618445).

Asymmetric catalysis offers a more atom-economical approach. The synthesis of chiral pyrrolidines can be achieved through various catalytic methods, including transition-metal catalysis and organocatalysis. For example, rhodium-catalyzed asymmetric C–H insertion reactions can be employed to construct the pyrrolidine (B122466) ring with high enantiocontrol. Similarly, organocatalytic methods, often employing proline and its derivatives, can facilitate cascade reactions that assemble the chiral pyrrolidone core from acyclic precursors.

Table 1: Common Chiral Auxiliaries and Catalysts in Pyrrolidine Synthesis

Method Reagent/Catalyst Type Example Key Transformation
Chiral Auxiliary Evans Oxazolidinones (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone Diastereoselective alkylation of N-acylated auxiliary
Chiral Auxiliary Pseudoephedrine (1S,2S)-(+)-Pseudoephedrine Diastereoselective alkylation of a glycinamide (B1583983) enolate
Asymmetric Catalysis Transition Metal Catalyst Rh₂(S-NTTL)₄ Enantioselective C-H functionalization

| Asymmetric Catalysis | Organocatalyst | L-Proline | Asymmetric Michael additions, Aldol reactions |

C(sp³)–H Activation Methodologies for Stereocenter Formation

Direct functionalization of C(sp³)–H bonds is an increasingly important strategy in organic synthesis, offering a streamlined route to complex molecules by avoiding pre-functionalized starting materials. Both palladium- and rhodium-catalyzed reactions have been developed for the regio- and stereoselective functionalization of saturated heterocycles like pyrrolidine. acs.orgnih.govorganic-chemistry.orgnih.gov

One approach involves the use of a directing group attached to the pyrrolidine ring to guide a metal catalyst to a specific C–H bond. For instance, a directing group at the C3 position of a pyrrolidine derivative can enable palladium-catalyzed C(sp³)–H arylation at the C4 position with excellent regio- and stereoselectivity. nih.govacs.org This methodology allows for the introduction of aryl groups, which can be further functionalized.

Rhodium-catalyzed C–H insertion reactions represent another powerful tool. acs.orgnih.govnih.gov Chiral rhodium catalysts can facilitate intramolecular or intermolecular C–H amination or carbene insertion to form the pyrrolidine ring itself or to install new stereocenters on a pre-existing ring. acs.orgnih.govnih.gov For example, the asymmetric synthesis of enantiopure pyrrolidines has been achieved through a sequence involving a catalytic nitrene C–H insertion followed by a diastereoselective cyclization. nih.gov These methods provide a direct pathway to stereochemically defined pyrrolidine scaffolds. acs.org

Table 2: C(sp³)–H Activation Strategies for Pyrrolidine Functionalization

Catalyst System C–H Bond Targeted Transformation Key Feature
Palladium(II) / Aminoquinoline Auxiliary C4–H Arylation High regio- and stereoselectivity nih.govacs.org
Rhodium(II) / Chiral Ligand C–H (various) Nitrene/Carbene Insertion Formation of C–N or C–C bonds acs.orgnih.gov

Derivatization Strategies for this compound Scaffold

Modification of the core this compound structure is essential for exploring structure-activity relationships and developing new chemical entities. Derivatization can occur at several positions: the carboxamide side chain, the phenyl ring, or the pyrrolidone ring itself. Many reported strategies utilize the related 5-oxopyrrolidine-3-carboxylic acid scaffold, but the chemical principles are directly applicable.

Introduction of Heterocyclic Moieties (e.g., azole, diazole, oxadiazole, pyrazole, thiophene)

Heterocyclic rings are prevalent in pharmaceuticals, and their incorporation into the 5-oxopyrrolidine scaffold can significantly modulate biological activity. mdpi.comnih.govresearchgate.net A common strategy involves converting the carboxylic acid group (at either the C2 or C3 position) into a carbohydrazide (B1668358). This hydrazide serves as a versatile intermediate for constructing various five-membered heterocycles. nih.govsemanticscholar.org

For example, condensation of the carbohydrazide with:

Pentane-2,4-dione in the presence of an acid catalyst yields a pyrazole derivative. ktu.lt

Hexane-2,5-dione with an acetic acid catalyst leads to the formation of a pyrrole (an azole) ring. nih.govktu.lt

Aromatic aldehydes , such as thiophene-2-carbaldehyde, produces hydrazones which can serve as precursors or as the final target. nih.govktu.lt Research has shown that derivatives bearing a 5-nitrothiophene substituent can exhibit significant biological activity. nih.gov

Carbon disulfide followed by subsequent reactions can lead to the formation of oxadiazole or thiadiazole rings.

These reactions provide reliable methods for appending a variety of heterocyclic systems to the core structure.

Table 3: Synthesis of Heterocyclic Derivatives from a 5-Oxopyrrolidine Carbohydrazide Intermediate

Reagent Heterocycle Formed Typical Conditions
Pentane-2,4-dione Pyrazole 2-Propanol, HCl (cat.), reflux ktu.lt
Hexane-2,5-dione Pyrrole 2-Propanol, Acetic Acid (cat.), reflux nih.gov
Thiophene-2-carbaldehyde Thiophene-substituted hydrazone 2-Propanol, HCl (cat.), reflux nih.gov

Functionalization with Aromatic and Aliphatic Substituents

The introduction of various aromatic and aliphatic groups can be achieved through several synthetic routes. As mentioned previously, the condensation of a 5-oxopyrrolidine carbohydrazide with a wide range of substituted aromatic aldehydes is a straightforward method to install diverse aryl substituents via a hydrazone linkage. nih.govktu.lt This reaction is typically high-yielding and tolerant of many functional groups on the aldehyde.

Similarly, aliphatic substituents can be introduced by reacting the carbohydrazide with aliphatic ketones. For instance, reaction with acetone (B3395972) or ethyl methyl ketone yields the corresponding propan-2-ylidenehydrazine or butan-2-ylidenehydrazine (B12976760) derivatives, respectively. nih.govsemanticscholar.org

Another powerful method for introducing aromatic groups is through palladium-catalyzed cross-coupling reactions. The bromine atom on the N-(3-bromophenyl) moiety is ideally positioned for reactions such as Suzuki, Heck, or Buchwald-Hartwig amination, allowing for the connection of a vast array of aromatic, heteroaromatic, or vinyl groups.

N-Substitution and Ring Modification Approaches

Modification of the pyrrolidone ring nitrogen (N1 position) or cleavage of the ring can lead to structurally distinct derivatives. While the N1 position of the target compound is already substituted with the 3-bromophenyl group, related scaffolds demonstrate the potential for further substitution. For instance, in the synthesis of related 5-oxo-pyrrolidine-2-carboxylic acid derivatives, alkylation at the N1 position can be achieved using an alkyl halide and a strong base like lithium diisopropylamide (LDA). google.com

Ring modification strategies often involve the opening of the lactam ring. Under certain basic or acidic conditions, the 5-oxopyrrolidine (pyroglutamic acid) ring can be opened. For example, mild basic conditions can facilitate nucleophilic attack by amines at the lactam carbonyl, leading to ring-opened glutamide derivatives. acs.org This approach fundamentally alters the scaffold, transforming the cyclic structure into a linear one, which can be a template for further synthetic elaborations. The cyclization of N-terminal glutamine or glutamate (B1630785) to form pyroglutamate (B8496135) is a known post-translational modification in proteins, and understanding the conditions for its reversal can inform synthetic ring-opening strategies. asm.orgresearchgate.netgoogle.com

Structure Activity Relationship Sar Investigations of Substituted 5 Oxopyrrolidine Carboxamides

Elucidation of Pharmacophoric Requirements for Biological Activity

The 5-oxopyrrolidine ring system serves as a crucial scaffold in numerous biologically active compounds, acting as a versatile pharmacophore. For the N-aryl-5-oxopyrrolidine-2-carboxamide series, several key structural features are considered essential for their biological activity. The core pharmacophore generally consists of the central 5-oxopyrrolidine ring, an N-aryl substituent, and a carboxamide linkage at the 2-position.

The pyrrolidinone oxygen and the amide carbonyl group can act as hydrogen bond acceptors, while the amide N-H can function as a hydrogen bond donor. These features are critical for establishing interactions with biological targets. The aromatic ring provides a platform for various substitutions that can modulate the electronic and steric properties of the molecule, influencing its binding affinity and selectivity. The relative spatial arrangement of these functional groups, dictated by the stereochemistry at the C2 position of the pyrrolidinone ring, is also a critical determinant of biological activity.

Impact of Substituents on the Aromatic Ring

The nature and position of substituents on the N-aryl ring of 5-oxopyrrolidine-2-carboxamides have a profound impact on their biological activity. Systematic modifications of the aromatic ring have been undertaken to probe the electronic and steric requirements for optimal target interaction.

Studies have shown that the presence of a halogen, such as a bromo or chloro group, on the phenyl ring can significantly influence the biological profile of these compounds. For instance, in a series of N-aryl-5-oxopyrrolidine-2-carboxamides, the position of the halogen has been found to be critical. Generally, substitution at the meta or para position is favored over ortho substitution, which may be due to steric hindrance that disrupts the optimal conformation for binding.

The electronic nature of the substituent also plays a pivotal role. Electron-withdrawing groups, such as nitro, can modulate the electronic density of the aromatic ring and influence its interaction with the target. Conversely, electron-donating groups like methyl or dimethoxy can also alter the activity, suggesting that a delicate electronic balance is required.

To illustrate the impact of these substituents, the following table summarizes the hypothetical relative activities of various substituted N-phenyl-5-oxopyrrolidine-2-carboxamides based on general SAR principles observed in similar compound series.

Substituent on Phenyl RingPositionElectronic EffectSteric EffectHypothetical Relative Activity
-Br3 (meta)Electron-withdrawing (inductive), Weakly deactivatingModerateHigh
-Cl3 (meta)Electron-withdrawing (inductive), Weakly deactivatingSmallHigh
-CH34 (para)Electron-donating (hyperconjugation)SmallModerate
-NO24 (para)Strongly electron-withdrawingModerateLow to Moderate
-OCH3 (dimethoxy)3,4Electron-donating (resonance)LargeVariable

Influence of Modifications at the Pyrrolidine (B122466) Core and Amide Linkage

Modifications to the pyrrolidine core and the amide linkage of N-aryl-5-oxopyrrolidine-2-carboxamides have been explored to understand their role in biological activity. Changes to the pyrrolidine ring, such as the introduction of substituents at the 3 or 4-positions, can alter the conformation of the ring and the spatial orientation of the N-aryl and carboxamide groups.

The amide linkage is another critical point for modification. Replacing the secondary amide with a tertiary amide or altering the linker length between the pyrrolidine ring and the aryl group can have a significant impact on activity. These changes can affect the hydrogen bonding capacity and the rotational freedom around the amide bond, thereby influencing the conformational preferences of the molecule.

Stereochemical Influence on Activity and Selectivity

The C2 position of the 5-oxopyrrolidine-2-carboxamide (B1618445) scaffold is a chiral center, and the stereochemistry at this position can have a dramatic effect on biological activity and selectivity. It is a well-established principle in medicinal chemistry that enantiomers of a chiral drug can exhibit different pharmacological and toxicological properties.

For N-aryl-5-oxopyrrolidine-2-carboxamides, the (S)- and (R)-enantiomers can adopt different three-dimensional arrangements of the key pharmacophoric elements. This can lead to stereoselective interactions with chiral biological targets such as enzymes and receptors. One enantiomer may bind with high affinity and elicit the desired biological response, while the other enantiomer may be significantly less active or even inactive.

The synthesis of enantiomerically pure N-aryl-5-oxopyrrolidine-2-carboxamides is therefore crucial for detailed SAR studies. By evaluating the biological activity of individual enantiomers, researchers can determine the optimal stereochemical configuration for a given biological target. This information is invaluable for the design of more potent and selective drugs with improved therapeutic indices.

Comparative SAR with Other Pyrrolidinone and Lactam Scaffolds

For instance, comparison with other five-membered lactam systems, such as those with different substitution patterns on the pyrrolidinone ring, can highlight the specific importance of the carboxamide at the 2-position. Furthermore, comparing the SAR of these five-membered rings with four-membered β-lactams or six-membered δ-lactams can reveal the influence of ring strain and conformational flexibility on target binding.

These comparative studies help to establish a broader understanding of the SAR of lactam-containing compounds and can inspire the design of novel scaffolds with improved biological properties. By understanding the similarities and differences in the SAR of related heterocyclic systems, medicinal chemists can make more informed decisions in the drug discovery process.

Computational and Theoretical Chemistry Approaches in the Study of N 3 Bromophenyl 5 Oxopyrrolidine 2 Carboxamide

Molecular Docking Simulations for Target Binding Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. The primary application is in predicting the binding mode and affinity of a small molecule ligand, such as N-(3-bromophenyl)-5-oxopyrrolidine-2-carboxamide, to the active site of a target protein.

The process involves preparing the 3D structures of both the ligand and the protein. The ligand's structure is energy-minimized to find its most stable conformation. The protein structure is typically obtained from a repository like the Protein Data Bank (PDB) and prepared by adding hydrogen atoms, assigning partial charges, and defining the binding pocket. A docking algorithm then systematically samples a large number of orientations and conformations of the ligand within the protein's active site, scoring each pose based on a force field that estimates the binding energy.

For this compound, a docking study would predict how its functional groups interact with amino acid residues in a target's active site. For instance, the carbonyl oxygen of the pyrrolidinone ring and the amide group can act as hydrogen bond acceptors, while the amide N-H group can act as a hydrogen bond donor. The bromophenyl ring can engage in hydrophobic or halogen bonding interactions. While specific docking studies on this exact compound are not prominent in the literature, studies on similar carboxamide-containing molecules have successfully predicted binding modes. researchgate.netresearchgate.net For example, docking of novel benzimidazole–thiadiazole hybrids against the Candida sterol 14-α demethylase (CYP51) enzyme revealed key interactions responsible for antifungal activity. nih.gov

A hypothetical docking result for this compound against a kinase target might yield the data shown in the table below.

Table 1: Hypothetical Molecular Docking Results This table is for illustrative purposes and represents the type of data generated from a molecular docking experiment.

Target Protein Binding Energy (kcal/mol) Key Interacting Residues Predicted Interaction Type
Kinase A -8.5 LYS-78 Hydrogen Bond (with C=O)
ASP-184 Hydrogen Bond (with N-H)
PHE-168 Pi-Pi Stacking (with phenyl ring)
Protease B -7.2 GLY-143 Hydrogen Bond (with C=O)

Virtual High-Throughput Screening (vHTS) for Lead Identification

Virtual high-throughput screening (vHTS) is a computational method that involves the rapid screening of large libraries of chemical compounds against a biological target to identify potential "hits". ewadirect.com This process is significantly faster and less expensive than its experimental counterpart, high-throughput screening (HTS). semanticscholar.org In a vHTS campaign, docking-based or pharmacophore-based approaches are used to score and rank compounds from virtual libraries that can contain millions of molecules.

A compound like this compound could be part of a virtual library used in a vHTS campaign. Its physicochemical properties, such as molecular weight, logP, and number of hydrogen bond donors/acceptors, would be calculated to ensure it falls within "drug-like" space. The vHTS process would then dock this compound, along with thousands or millions of others, into a target protein structure. Compounds that achieve a high docking score and exhibit favorable interactions are selected as hits for further investigation. This approach allows researchers to efficiently prioritize which compounds to synthesize and test in the lab, enriching the pool of potential leads. chemrxiv.org

Structure-Based Drug Design (SBDD) Methodologies

Structure-Based Drug Design (SBDD) is a rational drug design approach that relies on the 3D structural information of the biological target. epa.gov By understanding the precise geometry and properties of a target's binding site, medicinal chemists can design molecules that fit snugly and interact optimally, leading to higher potency and selectivity.

If a crystal structure of a target protein in complex with a ligand similar to this compound were available, SBDD could be employed to improve upon its structure. For example, if the 3-bromo substituent on the phenyl ring was found to be in a sterically crowded pocket, it could be replaced with a smaller group. Conversely, if there were an empty hydrophobic pocket nearby, the scaffold could be modified to include an additional functional group to fill that space, thereby increasing binding affinity. This iterative process of analyzing the co-crystal structure, designing a new compound, synthesizing it, and testing its activity is a cornerstone of modern drug discovery. researchgate.netresearcher.life

Ligand-Based Drug Design (LBDD) Strategies

In situations where the 3D structure of the biological target is unknown, Ligand-Based Drug Design (LBDD) strategies become invaluable. LBDD methods are based on the principle that molecules with similar structures are likely to have similar biological activities. These strategies use a set of known active molecules to derive a model that defines the key structural features required for activity.

One common LBDD method is pharmacophore modeling, which identifies the spatial arrangement of essential features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to bind to the target. For this compound, a pharmacophore model might include an aromatic ring feature for the bromophenyl group, a hydrogen bond acceptor for the pyrrolidinone carbonyl, and a hydrogen bond donor/acceptor pair for the carboxamide linker.

Another powerful LBDD technique is the Quantitative Structure-Activity Relationship (QSAR), which builds a mathematical model correlating the chemical properties of a series of compounds with their biological activities. nih.gov Studies on thieno[3,2-b]pyrrole-5-carboxamide derivatives have successfully used 3D-QSAR models to guide the design of new, more potent inhibitors. preprints.orgresearchgate.net Such a model could be used to predict the activity of new, unsynthesized derivatives of this compound, prioritizing the most promising candidates for synthesis.

Machine Learning Applications in Predictive Modeling for Bioactivity

Machine learning (ML) has emerged as a transformative tool in drug discovery, capable of building complex predictive models from large datasets. nih.gov These models can predict a wide range of properties, including a compound's bioactivity, toxicity, and metabolic stability. nih.govplos.org

To predict the bioactivity of this compound, a machine learning model would first be trained on a large dataset of diverse compounds with known activities against a specific target. Each compound in the dataset is represented by a set of numerical features called molecular descriptors or fingerprints, which encode its structural and physicochemical properties. The trained model, such as a random forest or neural network, learns the complex relationship between these features and biological activity. cam.ac.uk

Once trained, the model can predict the activity of a new compound. The descriptors for this compound would be calculated and fed into the model, which would then output a prediction of its potential bioactivity. This approach can rapidly screen vast chemical spaces and identify novel candidates that might be missed by more traditional methods.

Table 2: Representative Molecular Descriptors for ML Modeling This table shows a small subset of the hundreds of descriptors that could be calculated for a molecule like this compound to be used as input for a machine learning model.

Descriptor Type Descriptor Name Hypothetical Value
Physicochemical Molecular Weight 313.16 g/mol
LogP (Octanol-Water Partition) 2.15
Topological Polar Surface Area 69.1 Ų
Structural Number of Rotatable Bonds 3
Number of H-Bond Donors 1
Number of H-Bond Acceptors 3

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical (QC) calculations, such as those based on Density Functional Theory (DFT), provide deep insights into the electronic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine a molecule's electron distribution, orbital energies, and other fundamental properties that govern its reactivity.

For this compound, DFT calculations could be used to:

Optimize Molecular Geometry: Determine the lowest energy 3D conformation of the molecule.

Calculate Molecular Orbitals: Identify the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is an indicator of chemical reactivity and stability.

Generate an Electrostatic Potential (ESP) Map: Visualize the charge distribution on the molecule's surface, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. This is crucial for understanding where the molecule is likely to engage in electrostatic or hydrogen bonding interactions.

Compute Atomic Charges: Assign partial charges to each atom, quantifying the polarity of bonds within the molecule.

Such calculations have been performed on related bromophenyl-containing heterocyclic compounds to understand their structural and electronic properties in detail. researchgate.net

Conformational Analysis and Molecular Dynamics Simulations

While docking provides a static snapshot of a ligand in a binding site, molecules are inherently flexible and dynamic. Conformational analysis and molecular dynamics (MD) simulations are computational methods used to explore the range of shapes (conformations) a molecule can adopt and how it behaves over time.

An MD simulation of this compound would involve placing the molecule in a simulated physiological environment (e.g., a box of water molecules) and calculating the forces between all atoms over a series of very short time steps. This generates a trajectory that shows how the molecule moves, vibrates, and changes its conformation. mdpi.com

When applied to a protein-ligand complex, MD simulations can assess the stability of the binding pose predicted by docking. nih.gov By monitoring metrics like the root-mean-square deviation (RMSD) of the ligand and the protein backbone, researchers can determine if the complex is stable over time. Furthermore, MD simulations can reveal key dynamic interactions, such as the formation and breaking of hydrogen bonds, and can sometimes identify alternative binding poses that were not found in the initial docking experiment. nih.gov

Based on the comprehensive search for specific analytical data for the compound "this compound," it has been determined that publicly available, detailed experimental data required to populate the requested article sections is not available. The search did not yield specific ¹H NMR or ¹³C NMR chemical shifts, infrared absorption frequencies, mass spectrometry fragmentation data, or specific conditions for column chromatography purification and thin-layer chromatography monitoring for this exact molecule.

Therefore, it is not possible to generate the thorough, informative, and scientifically accurate content for each specified section and subsection as requested in the prompt while strictly adhering to the provided outline and focusing solely on "this compound." To do so would require fabricating data, which would violate the core principles of scientific accuracy.

Advanced Analytical Techniques for Characterization and Elucidation in 5 Oxopyrrolidine Research

Chromatographic Techniques for Purity and Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Product Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. cytivalifesciences.com This hyphenated technique is indispensable for the analysis of pharmaceutical compounds, including pyrrolidine (B122466) derivatives, offering high sensitivity and selectivity for identifying and quantifying substances in complex mixtures. cytivalifesciences.comnih.gov

In the context of N-(3-bromophenyl)-5-oxopyrrolidine-2-carboxamide, LC-MS/MS serves as a crucial tool for product analysis post-synthesis. It is used to confirm the molecular weight of the target compound, assess its purity, and identify any impurities or degradation products. researchgate.net The first stage (LC) separates the compound from starting materials, by-products, and other impurities. The sample then enters the mass spectrometer, where it is ionized. The first mass analyzer (MS1) selects the precursor ion corresponding to the molecular weight of the compound. This ion is then fragmented, and the resulting product ions are analyzed by the second mass analyzer (MS2). This process of selecting a precursor ion and analyzing its fragments is known as tandem mass spectrometry, which provides a high degree of specificity and structural information.

While specific LC-MS/MS product analysis data for this compound is not detailed in the available literature, the general methodology is widely applied to analogous compounds. For instance, a validated hydrophilic interaction LC-MS/MS method was developed for the determination of N-methyl-2-pyrrolidinone residue in biological matrices, demonstrating the technique's utility for quantifying pyrrolidone-containing structures. researchgate.net Similarly, LC-MS/MS methods are routinely developed for the analysis of various pyrrolizidine alkaloids and other pyrrolidine derivatives, allowing for their separation and detection in complex food matrices. nih.gov

Table 1: Representative LC-MS/MS Parameters for Small Molecule Analysis

Parameter Typical Setting Purpose
Chromatography
Column C18 or Phenyl-Hexyl Separation based on hydrophobicity
Mobile Phase Acetonitrile/Water with formic acid or ammonium acetate Elution of the analyte
Flow Rate 0.2 - 0.5 mL/min Controls retention time and separation efficiency
Injection Volume 1 - 10 µL Amount of sample introduced for analysis
Mass Spectrometry
Ionization Mode Electrospray Ionization (ESI), positive or negative Generation of gas-phase ions
Scan Type Multiple Reaction Monitoring (MRM) High sensitivity and specificity for quantification
Precursor Ion (Q1) [M+H]⁺ or [M-H]⁻ of the analyte Isolation of the target compound's molecular ion

X-ray Crystallography for Molecular Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and the conformation of a molecule, which is essential for understanding its structure-activity relationships.

Although the crystal structure of this compound has not been specifically reported, analysis of structurally related compounds provides insight into the likely molecular geometry and intermolecular interactions. A relevant example is the crystal structure of 1-[6-bromo-2-(3-bromophenyl)-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one . nih.govresearchgate.net This compound shares both the 3-bromophenyl group and a pyrrolidinone ring with the subject molecule.

Table 2: Crystallographic Data for a Structurally Related Compound (1-[6-bromo-2-(3-bromophenyl)-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one) nih.gov

Parameter Value
Chemical Formula C₁₉H₁₈Br₂N₂O
Crystal System Monoclinic
Space Group P2₁/n
a (Å) 13.1265 (4)
b (Å) 10.3533 (3)
c (Å) 14.1561 (4)
β (°) 108.973 (1)
Volume (ų) 1818.14 (9)

Biochemical and Cell-Based Assays

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of chemical compounds. Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product, the quantity of which is proportional to the number of living cells.

While specific MTT assay data for this compound are not available, studies on other novel pyrrolidine carboxamide analogues demonstrate the application of this assay in evaluating potential chemotherapeutic agents. For instance, a series of pyrrolidine aryl carboxamide derivatives were synthesized and evaluated for their anticancer activity against hepatocellular carcinoma cell lines. nih.gov Another study developed a novel series of pyrrolidine-carboxamide derivatives and tested their antiproliferative activity against various cancer cell lines, including A-549 (lung), MCF-7 (breast), and HT-29 (colon). nih.gov In such studies, the MTT assay is used to determine the half-maximal inhibitory concentration (IC₅₀), which is a measure of the potency of a compound in inhibiting cell growth.

Table 3: Representative Antiproliferative Activity of a Pyrrolidine-Carboxamide Derivative (Compound 7g) Against Cancer Cell Lines nih.gov

Cell Line Cancer Type IC₅₀ (µM)
A-549 Lung Carcinoma 0.85
MCF-7 Breast Adenocarcinoma 0.79
HT-29 Colon Adenocarcinoma 0.88
Panc-1 Pancreatic Carcinoma 1.08

Flow cytometry is a sophisticated technique used to analyze the physical and chemical characteristics of cells as they pass through a laser beam. In cancer research, it is widely used to investigate how a compound affects programmed cell death (apoptosis) and the cell division cycle.

For apoptosis analysis, cells are often stained with Annexin V and a viability dye like propidium iodide (PI). Annexin V binds to phosphatidylserine, which is exposed on the outer cell membrane during early apoptosis, while PI can only enter cells with compromised membranes, characteristic of late apoptosis or necrosis. This dual staining allows for the quantification of viable, early apoptotic, late apoptotic, and necrotic cell populations.

To analyze the cell cycle, cells are typically stained with a DNA-intercalating dye like PI, and the cellular DNA content is measured. This allows for the determination of the percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M). A compound that causes cell cycle arrest will lead to an accumulation of cells in a specific phase. Studies on pyrrolidine carboxamide analogues have shown that the most effective compounds induce apoptosis and cause cell cycle arrest, which are key mechanisms for their anticancer activity. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is an analytical method that combines the features of gas chromatography and mass spectrometry to identify different substances within a test sample. In metabolomics, GC-MS is used for the comprehensive analysis of small molecule metabolites in biological samples. This "metabolic profiling" can reveal how a compound alters cellular metabolism.

When studying a compound like this compound, researchers could treat cells with the compound and then extract and analyze the intracellular metabolites using GC-MS. This would involve derivatization of the metabolites to make them volatile for GC analysis. The subsequent MS analysis provides high-confidence identification of metabolites based on their mass spectra. Comparing the metabolic profiles of treated versus untreated cells can identify specific metabolic pathways that are perturbed by the compound. This approach has been used to understand the toxicity mechanisms of various drugs by identifying disruptions in pathways like amino acid metabolism and fatty acid biosynthesis.

Surface Plasmon Resonance (SPR) is a real-time, label-free optical technique for monitoring molecular interactions. nih.gov It is a critical tool in drug discovery for characterizing the binding of small molecules to their protein targets. cytivalifesciences.com The technique measures changes in the refractive index on the surface of a sensor chip to which a target protein has been immobilized. A solution containing the small molecule (analyte) is flowed over the surface, and its binding to the immobilized protein is detected as a change in the SPR signal.

SPR analysis provides quantitative data on the kinetics of the interaction, including the association rate constant (kₐ or kₒₙ) and the dissociation rate constant (kₒ or kₒff). From these rates, the equilibrium dissociation constant (Kₒ), a measure of binding affinity, can be calculated (Kₒ = kₒ/kₐ). drexel.edunews-medical.net This information is vital for lead optimization, as it helps in selecting compounds with desirable binding characteristics, such as high affinity and slow dissociation from the target. cytivalifesciences.com While no specific SPR data exists for this compound, this technique is a standard for characterizing the binding of small molecule inhibitors to their biological targets. nih.govdrexel.edu

Table 4: Key Kinetic Parameters Determined by SPR

Parameter Symbol Description Importance
Association Rate Constant kₐ (or kₒₙ) The rate at which the analyte binds to the immobilized ligand. Reflects how quickly the compound finds and binds to its target.
Dissociation Rate Constant kₒ (or kₒff) The rate at which the analyte-ligand complex dissociates. Indicates the stability of the complex; a slow off-rate often correlates with prolonged drug efficacy.

Electrophysiology for Receptor Activity

Electrophysiological techniques are pivotal in elucidating the functional effects of novel compounds on receptor and ion channel activity. These methods allow for the direct measurement of a compound's influence on cellular excitability and synaptic transmission by recording ion flow across cell membranes. In the context of 5-oxopyrrolidine research, electrophysiology provides critical insights into the pharmacological profile of derivatives such as this compound, revealing their potential as modulators of specific receptor systems.

Research into the broader class of 5-oxopyrrolidine derivatives has often focused on their interaction with various central nervous system targets. While specific electrophysiological data for this compound is not extensively detailed in publicly available literature, the established methodologies for related compounds serve as a framework for its characterization. Techniques such as patch-clamp recording, including whole-cell and single-channel configurations, are employed to measure changes in membrane potential and ionic currents in response to the application of the compound.

The primary objective of these studies is to determine if a compound acts as an agonist, antagonist, or modulator of a particular receptor. For instance, if this compound were to be investigated for its effects on GABA-A receptors, electrophysiological recordings would be taken from neurons expressing these receptors. The application of the compound in the presence of the endogenous ligand, GABA, would reveal any potentiation or inhibition of the GABA-induced chloride current.

Detailed research findings from such hypothetical studies would quantify the compound's potency and efficacy. The concentration-response relationship would be established to determine the EC50 (half-maximal effective concentration) or IC50 (half-maximal inhibitory concentration), providing a quantitative measure of the compound's activity. Furthermore, voltage-clamp experiments can elucidate the mechanism of action, such as whether the compound affects the receptor's activation kinetics, desensitization, or ion channel conductance.

The data derived from these electrophysiological assessments are crucial for understanding the therapeutic potential of this compound. For example, modulation of ionotropic glutamate (B1630785) receptors like AMPA or NMDA receptors could indicate potential applications in cognitive enhancement or neuroprotection. Conversely, effects on voltage-gated ion channels, such as sodium or potassium channels, could suggest utility in conditions characterized by neuronal hyperexcitability, like epilepsy.

Interactive Data Table: Hypothetical Electrophysiological Profile of this compound

Receptor/Ion ChannelElectrophysiological AssayMeasured EffectPotency (IC50/EC50)
GABA-A ReceptorWhole-cell patch clampPositive Allosteric Modulation1.5 µM
AMPA ReceptorSingle-channel recordingNo significant effect> 100 µM
NMDA ReceptorVoltage-clampNon-competitive antagonism10.2 µM
Voltage-gated Na+ ChannelCurrent-clampInhibition of repetitive firing5.8 µM

This table represents a hypothetical summary of findings that would be sought in electrophysiological studies of this compound, illustrating the type of data that is essential for its pharmacological characterization.

Future Directions and Research Gaps in N 3 Bromophenyl 5 Oxopyrrolidine 2 Carboxamide Research

Exploration of Novel Biological Targets and Therapeutic Applications

The pyrrolidine (B122466) ring is a foundational structure in numerous biologically active compounds, exhibiting a wide array of therapeutic effects, including anticancer and antimicrobial properties. nih.govnih.gov For N-(3-bromophenyl)-5-oxopyrrolidine-2-carboxamide, the immediate future of research lies in expanding the scope of its biological evaluation to uncover novel molecular targets and, consequently, new therapeutic applications.

Initial research into similar 5-oxopyrrolidine derivatives has demonstrated their potential to suppress the viability of cancer cell lines, such as A549 human lung adenocarcinoma, and to act against multidrug-resistant Gram-positive pathogens. nih.govnih.govmdpi.com Future studies should therefore involve comprehensive screening of this compound against a diverse panel of cancer cell lines and clinically relevant microbial strains.

Beyond these initial areas, a broader investigation into its effects on other biological systems is warranted. The pyrrolidine scaffold is known to be a key component in drugs targeting the central nervous system and in agents with anti-inflammatory properties. nih.govnih.gov Therefore, future research should aim to:

Identify Novel Protein Interactions: Employing techniques such as chemical proteomics and affinity chromatography to identify previously unknown protein binding partners.

Elucidate Mechanisms of Action: Once a biological effect is observed, detailed mechanistic studies will be crucial to understand how the compound exerts its effects at a molecular level.

Investigate New Therapeutic Areas: Based on target identification and mechanistic insights, the therapeutic potential of the compound in areas such as neurodegenerative diseases, inflammatory disorders, and viral infections should be explored.

Development of More Potent and Selective Derivatives

The development of derivatives with enhanced potency and selectivity is a cornerstone of medicinal chemistry. For this compound, structure-activity relationship (SAR) studies will be pivotal. nih.gov These studies involve systematically modifying the chemical structure of the parent compound and evaluating how these changes affect its biological activity.

Key structural modifications to explore include:

Substitution on the Phenyl Ring: The bromine atom at the 3-position of the phenyl ring is a key feature. Future research should explore the impact of substituting this bromine with other halogens (e.g., chlorine, fluorine) or with various electron-donating or electron-withdrawing groups. The position of the substituent on the phenyl ring should also be varied to understand its influence on target binding.

Modification of the Carboxamide Linker: The amide bond is a critical component for the compound's interaction with biological targets. Altering the linker, for instance, by introducing conformational constraints or changing its electronic properties, could lead to improved activity.

Functionalization of the Pyrrolidine Ring: The pyrrolidine ring itself offers opportunities for modification. Introducing substituents at other positions on the ring could enhance binding affinity and selectivity for the target protein.

The insights gained from these SAR studies will guide the rational design of new derivatives with optimized pharmacological profiles.

Advanced Synthetic Strategies for Complex Analogs

The synthesis of novel and structurally complex analogs of this compound will require the application of advanced synthetic methodologies. While classical synthetic routes provide access to the core structure, the creation of more elaborate derivatives will necessitate more sophisticated approaches. mdpi.com

Future synthetic efforts could focus on:

Stereoselective Synthesis: The pyrrolidine ring contains chiral centers, meaning that the compound can exist as different stereoisomers. Developing synthetic methods that allow for the selective synthesis of a single stereoisomer is crucial, as different isomers can have vastly different biological activities and safety profiles. mdpi.com

Combinatorial Chemistry: The use of combinatorial approaches, where large libraries of related compounds are synthesized simultaneously, can accelerate the discovery of new derivatives with improved properties.

Novel Ring-Forming Reactions: Exploring new chemical reactions to construct the pyrrolidine ring could provide access to novel scaffolds that are not accessible through traditional methods.

These advanced synthetic strategies will be instrumental in generating a diverse range of analogs for biological evaluation, thereby expanding the chemical space around the this compound core.

Integration of Artificial Intelligence and Machine Learning in Drug Discovery Pipelines

Key applications of AI and ML in this context include:

Quantitative Structure-Activity Relationship (QSAR) Modeling: ML algorithms can be used to build predictive models that correlate the chemical structures of the synthesized derivatives with their biological activities. researchgate.net These models can then be used to predict the activity of virtual compounds, helping to prioritize which derivatives to synthesize next.

Virtual Screening: AI-powered platforms can screen vast virtual libraries of chemical compounds to identify those that are most likely to bind to a specific biological target. researchgate.net This can help in identifying novel derivatives of this compound with potentially new mechanisms of action.

ADMET Prediction: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a drug candidate is a critical step in its development. nih.gov AI models can predict these properties with increasing accuracy, allowing for the early identification of compounds with unfavorable pharmacokinetic profiles. nih.gov

By leveraging the power of AI and ML, researchers can make more informed decisions, reduce the number of costly and time-consuming experiments, and ultimately accelerate the journey of this compound from the laboratory to the clinic.

Investigation of Polypharmacology and Off-Target Interactions

The concept of "one drug, one target" is increasingly being replaced by the understanding that many drugs interact with multiple targets in the body, a phenomenon known as polypharmacology. hilarispublisher.com While this can sometimes lead to unwanted side effects, it can also be harnessed for therapeutic benefit.

For this compound, a thorough investigation of its polypharmacology is a critical future direction. This involves:

Target Profiling: Screening the compound against a broad panel of receptors, enzymes, and ion channels to identify any off-target interactions.

Systems Biology Approaches: Using computational models to understand how the compound's interactions with multiple targets affect cellular networks and pathways.

Safety Pharmacology: Evaluating the potential for adverse effects by examining the compound's activity at known off-targets associated with toxicity.

A comprehensive understanding of the polypharmacology of this compound will be essential for both predicting its potential side effects and for identifying new therapeutic opportunities.

Design of Prodrugs for Improved Pharmacokinetic Profiles

Even a highly potent compound can fail in clinical development if it has poor pharmacokinetic properties, such as low solubility or rapid metabolism. eurekaselect.com Prodrug design is a well-established strategy to overcome these limitations. nih.gov A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form in the body. nih.gov

For this compound, several prodrug strategies could be explored to enhance its pharmacokinetic profile:

Improving Aqueous Solubility: The addition of polar functional groups, such as phosphate (B84403) or amino acid moieties, can increase the water solubility of a compound, which can be beneficial for certain routes of administration. nih.govewadirect.com

Enhancing Membrane Permeability: To improve absorption from the gastrointestinal tract, the lipophilicity of the compound can be increased by attaching lipophilic promoieties, such as long-chain fatty acids. eurekaselect.com

Targeted Delivery: Prodrugs can be designed to be activated by specific enzymes that are present in a particular tissue or cell type, thereby enabling targeted drug delivery and reducing systemic side effects.

The table below summarizes potential prodrug strategies for this compound.

Strategy Promoieties Potential Advantage
Increased Solubility Phosphate, Amino Acids, SugarsImproved formulation for intravenous administration
Increased Lipophilicity Alkyl esters, CarbonatesEnhanced oral bioavailability
Enzyme-Targeted Peptides, GlycosidesSite-specific drug release

By rationally designing prodrugs of this compound, it may be possible to overcome any pharmacokinetic hurdles and maximize its therapeutic potential.

Q & A

Q. What are the standard synthetic routes for N-(3-bromophenyl)-5-oxopyrrolidine-2-carboxamide, and what reagents/conditions are critical for its preparation?

The synthesis typically involves multi-step organic reactions, starting with the formation of the pyrrolidinone core followed by coupling with the 3-bromophenyl group. Key steps include:

  • Amide bond formation : Reacting 5-oxopyrrolidine-2-carboxylic acid derivatives with 3-bromoaniline using coupling agents like EDCI/HOBt or DCC in anhydrous solvents (e.g., DMF or dichloromethane) .
  • Ring closure : Cyclization steps may require acid catalysis (e.g., trifluoroacetic acid) or base-mediated conditions .
  • Purification : Column chromatography or recrystallization is essential to achieve high purity (>95%) .

Q. How is this compound structurally characterized in academic research?

  • X-ray crystallography : Resolves 3D conformation and confirms stereochemistry, as demonstrated for related bromophenyl carboxamides in Acta Crystallographica Section E .
  • NMR spectroscopy : ¹H and ¹³C NMR identify functional groups (e.g., amide protons at δ 8.2–8.5 ppm, pyrrolidinone carbonyl at δ 170–175 ppm) .
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

Q. What initial biological assays are used to evaluate the compound’s pharmacological potential?

  • Enzyme inhibition assays : Screen against kinases, proteases, or receptors using fluorescence-based or radiometric methods .
  • Cytotoxicity testing : MTT or SRB assays in cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
  • Solubility and stability : HPLC-UV or LC-MS quantifies compound integrity in PBS or simulated biological fluids .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates but may require strict anhydrous conditions to avoid side reactions .
  • Catalyst screening : Lewis acids (e.g., ZnCl₂) or organocatalysts (e.g., DMAP) can accelerate amide coupling .
  • Temperature control : Low temperatures (0–5°C) minimize decomposition during sensitive steps, while reflux (80–100°C) may drive cyclization .

Q. What computational strategies predict the pharmacokinetic and pharmacodynamic properties of this compound?

  • Molecular docking : AutoDock or Schrödinger Suite models interactions with target proteins (e.g., kinase active sites) using crystal structures from the PDB .
  • ADMET prediction : Tools like SwissADME estimate logP (lipophilicity), bioavailability, and CYP450 metabolism .
  • DFT calculations : Gaussian or ORCA software optimizes geometry and calculates electrostatic potential surfaces for reactivity insights .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Dose-response validation : Replicate assays across multiple cell lines or enzymatic systems to rule out cell-specific effects .
  • Metabolite profiling : LC-MS/MS identifies degradation products or active metabolites that may explain divergent results .
  • Structural analogs comparison : SAR studies on derivatives (e.g., varying substituents on the phenyl ring) clarify critical functional groups .

Q. What advanced techniques elucidate the compound’s mechanism of action in complex biological systems?

  • Cryo-EM or SPR : Resolve binding kinetics and conformational changes in target proteins .
  • Transcriptomics/proteomics : RNA-seq or SILAC-MS identifies downstream pathways affected by the compound .
  • In vivo imaging : PET/CT with radiolabeled analogs (e.g., ¹⁸F or ¹¹C isotopes) tracks biodistribution in animal models .

Methodological Notes

  • Data validation : Cross-reference crystallographic data (CCDC entries) and spectral libraries (e.g., SDBS) to confirm structural assignments .
  • Controlled experiments : Include positive/negative controls (e.g., known inhibitors) in bioassays to ensure reproducibility .
  • Ethical compliance : Adhere to OECD guidelines for in vitro and in vivo studies to maintain rigor and regulatory alignment .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.